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Compound of Interest

Compound Name:
(R)-3-Amino-3-(3-

bromophenyl)propanoic acid

Cat. No.: B1270469 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-3-(3-
bromophenyl)propanoic acid

Introduction
(R)-3-Amino-3-(3-bromophenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid

derivative. Its structural motif, featuring a bromophenyl group, makes it a valuable building

block in medicinal chemistry and pharmaceutical development.[1] Specifically, its utility has

been recognized in the synthesis of novel therapeutic agents targeting various neurological

disorders, where it can influence synaptic transmission.[1]

Accurate structural elucidation and confirmation are paramount in the drug discovery pipeline.

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) and

nuclear magnetic resonance (NMR) spectroscopy data for (R)-3-Amino-3-(3-
bromophenyl)propanoic acid. As a senior application scientist, this guide moves beyond

mere data presentation, focusing on the causal links between molecular structure and spectral

output, the logic behind experimental design, and the interpretation of data to provide an

unambiguous structural confirmation.

Molecular and Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before delving into

complex spectral data. These properties dictate the expected outcomes in both mass
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spectrometry and NMR experiments.

Property Value Source

IUPAC Name
(3R)-3-amino-3-(3-

bromophenyl)propanoic acid
[2]

CAS Number 788153-27-5 [3]

Molecular Formula C₉H₁₀BrNO₂ [2]

Molecular Weight 244.09 g/mol [2]

Exact Mass 242.98949 Da [2]

Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and

elemental composition of a compound. For a molecule like (R)-3-Amino-3-(3-
bromophenyl)propanoic acid, the presence of bromine provides a highly distinctive isotopic

signature that serves as a primary validation checkpoint.

Experimental Protocol: Electrospray Ionization (ESI-MS)
Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent mixture

(e.g., 50:50 water:acetonitrile with 0.1% formic acid) to promote protonation.

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

Ionization Mode: Operate in positive ion mode to generate protonated molecular ions,

[M+H]⁺.

Data Acquisition: Acquire a full scan mass spectrum over a mass range of m/z 50-500.

Tandem MS (MS/MS): Select the isotopic cluster corresponding to the [M+H]⁺ ion for

collision-induced dissociation (CID) to elicit structurally informative fragment ions.[4] Vary

collision energy (e.g., 10-40 eV) to control the extent of fragmentation.
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Data Interpretation and Fragmentation Pathway
The mass spectrum is analyzed for two key features: the molecular ion and its fragmentation

pattern. Fragmentation is the process where energetically unstable molecular ions dissociate

into smaller, stable ions, providing a "fingerprint" of the molecule's structure.[5]

The presence of a single bromine atom is the most salient feature. Bromine has two stable

isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).

This results in a characteristic A+2 isotopic pattern, where two peaks of roughly equal intensity

are observed, separated by 2 m/z units.

Expected [M(⁷⁹Br)+H]⁺: 242.98949 + 1.00783 = 243.99732 m/z

Expected [M(⁸¹Br)+H]⁺: 244.98744 + 1.00783 = 245.99527 m/z

The observation of this 1:1 doublet at ~m/z 244 and 246 is the first confirmation of the

compound's elemental composition.

In tandem MS, the selected precursor ion is fragmented. For β-amino acids, fragmentation

often involves neutral losses from the propanoic acid backbone and cleavages around the

benzylic carbon.
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Observed m/z
(Isotopic Pair)

Proposed
Fragment Structure

Neutral Loss
Mechanistic
Rationale

198 / 200
[M+H - H₂O - CO]⁺ or

[C₈H₉BrN]⁺

H₂O (18 Da) & CO (28

Da)

Sequential loss from

the carboxylic acid

group is a common

pathway for amino

acids.

184 / 186
[M+H - COOH - NH₂]⁺

or [C₇H₆Br]⁺

HCOOH (46 Da) &

NH₃ (17 Da)

This corresponds to

the bromophenyl-

ethenyl cation, a

stable fragment

resulting from the

cleavage of the Cα-Cβ

bond and loss of the

amino and carboxyl

groups. This fragment

is noted in the

PubChem GC-MS

data for the parent

compound.[2]

104 [C₇H₆N]⁺ C₂H₄O₂ & Br

Loss of the bromo

substituent and the

carboxylic acid group,

leaving a

phenylmethaniminium

ion.

The fragmentation of β-amino acids can be complex and may differ from α-amino acids, with

fragmentation pathways that can involve the entire backbone.[6]

MS Analysis Workflow
Caption: Workflow for MS analysis and structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. By analyzing chemical shifts, signal multiplicities, and integration, a complete

structural map can be assembled.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated

solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes

the zwitterionic form of the amino acid and allows for the observation of exchangeable -NH₂

and -COOH protons.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless

Enhancement by Polarization Transfer) experiment can be run to differentiate between CH,

CH₂, and CH₃ carbons.

2D NMR (Optional but Recommended): A COSY (Correlation Spectroscopy) experiment can

confirm H-H couplings, while an HSQC (Heteronuclear Single Quantum Coherence)

experiment will correlate directly bonded protons and carbons.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, methine, and

methylene protons. The chemical environment of each proton dictates its resonance frequency

(chemical shift).[7]
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Proton
Assignment

Predicted δ
(ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Rationale

Ar-H (H2, H4,

H5, H6)
7.2 - 7.6 Multiplets 4H ~2-8 Hz

The four

protons on

the

bromophenyl

ring will

appear as

distinct

multiplets due

to their

unique

electronic

environments

and

ortho/meta

coupling.

CH-NH₂ (α-H) ~4.2 - 4.4
Triplet (t) or

dd
1H ~6-8 Hz

This methine

proton is

coupled to

the two

adjacent

methylene

protons,

appearing as

a triplet if J-

couplings are

similar, or a

doublet of

doublets (dd)

if they are

different.

CH₂-COOH

(β-H)

~2.6 - 2.8 Doublet of

doublets (dd)

2H ~6-8, ~15 Hz These two

protons are

diastereotopi
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c and

coupled to

the α-H. They

will appear as

a complex

multiplet,

often

resembling a

pair of

doublets of

doublets.

COOH ~12.0 Broad Singlet 1H -

The acidic

proton is

highly

deshielded

and its signal

is typically

broad due to

chemical

exchange.

NH₂ ~8.2 Broad Singlet 2H -

Amine

protons also

exhibit broad

signals due to

exchange

and

quadrupolar

effects from

the nitrogen

atom.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 101 MHz)
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to each

unique carbon atom in the molecule.
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Carbon Assignment Predicted δ (ppm) Rationale

C=O (Carboxyl) ~172-174

The carbonyl carbon of a

carboxylic acid is highly

deshielded and appears far

downfield.

Ar-C (Quaternary C1) ~145-147

The ipso-carbon to which the

amino-propyl chain is

attached.

Ar-C (C-Br) ~121-123

The carbon directly bonded to

bromine is shielded relative to

other aromatic carbons but

identifiable.

Ar-CH (C2, C4, C5, C6) ~125-132

The four protonated aromatic

carbons will appear in this

region. Their exact shifts

depend on their position

relative to the bromine and

alkyl substituents.

CH-NH₂ (α-C) ~49-51
The benzylic carbon bonded to

the nitrogen atom.

CH₂-COOH (β-C) ~40-42

The methylene carbon

adjacent to the carboxylic acid

group.

NMR Analysis Workflow
Caption: Systematic workflow for NMR data analysis.

Conclusion
The structural elucidation of (R)-3-Amino-3-(3-bromophenyl)propanoic acid is achieved

through a synergistic application of mass spectrometry and NMR spectroscopy. MS analysis,

anchored by the characteristic 1:1 isotopic doublet at m/z 244/246, unequivocally confirms the
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molecular formula and the presence of a bromine atom. Tandem MS experiments further

corroborate the backbone structure through predictable fragmentation patterns.

Complementarily, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's

covalent framework. The distinct chemical shifts, integrations, and coupling patterns observed

in the spectra align perfectly with the proposed structure, confirming the connectivity of the 3-

bromophenyl ring, the chiral center, and the propanoic acid chain. Together, these orthogonal

analytical techniques provide a self-validating system, delivering an unambiguous and

trustworthy confirmation of the identity and structure of (R)-3-Amino-3-(3-
bromophenyl)propanoic acid, a critical requirement for its application in research and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1270469#spectroscopic-data-nmr-ms-of-r-3-amino-3-
3-bromophenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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